molecular formula C22H15N3O B12886813 1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one CAS No. 89522-18-9

1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one

Cat. No.: B12886813
CAS No.: 89522-18-9
M. Wt: 337.4 g/mol
InChI Key: MABLIDBQOALTIB-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is part of the pyrazoloquinoline family, known for their diverse biological activities and utility in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with quinoline carboxylic acids under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction could yield partially or fully reduced pyrazoloquinoline compounds.

Scientific Research Applications

1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it particularly valuable in the development of new materials and as a probe in biological studies.

Properties

CAS No.

89522-18-9

Molecular Formula

C22H15N3O

Molecular Weight

337.4 g/mol

IUPAC Name

1,3-diphenyl-5H-pyrazolo[4,3-c]quinolin-4-one

InChI

InChI=1S/C22H15N3O/c26-22-19-20(15-9-3-1-4-10-15)24-25(16-11-5-2-6-12-16)21(19)17-13-7-8-14-18(17)23-22/h1-14H,(H,23,26)

InChI Key

MABLIDBQOALTIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=O)NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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